Acute In Vivo Toxicity of Satratoxin H Is 4.6-Fold Lower Than Its Closest Structural Analog Satratoxin G
In a direct head-to-head comparative study, the intraperitoneal LD50 of Satratoxin H in mice (5.69 ± 0.43 mg/kg) was 4.6-fold higher than that of Satratoxin G (1.23 ± 0.08 mg/kg), indicating Satratoxin H possesses substantially lower acute lethal toxicity than its closest macrocyclic analog [1]. Both toxins induced extensive small intestinal ulceration, but only Satratoxin G caused additional vacuolar and fatty degeneration of hepatic cells, demonstrating that the substitution pattern distinguishing these two analogs translates into organ-specific toxicological divergence [1].
| Evidence Dimension | Acute lethal toxicity (LD50) |
|---|---|
| Target Compound Data | 5.69 ± 0.43 mg/kg body weight |
| Comparator Or Baseline | Satratoxin G: 1.23 ± 0.08 mg/kg body weight |
| Quantified Difference | 4.6-fold higher LD50 (lower acute lethality) |
| Conditions | Single intraperitoneal injection in 4-week-old ddY male mice |
Why This Matters
This quantifiable safety margin differentiates Satratoxin H from Satratoxin G for in vivo experimental design, dose-ranging studies, and risk assessment modeling requiring defined acute toxicity thresholds.
- [1] Yoshizawa T, Ohtsubo K, Sasaki T, et al. Acute toxicities of satratoxins G and H in mice—a histopathological observation with special reference to the liver injury caused by satratoxin G. Proc Jpn Assoc Mycotoxicol. 1986;23:53-57. View Source
